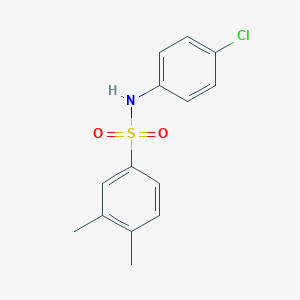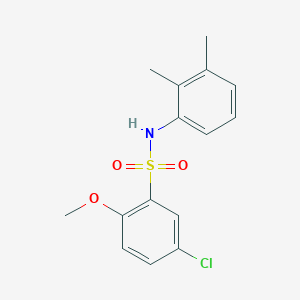
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide, also known as CMMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a valuable tool for studying the mechanisms of cancer development and progression. However, one of the limitations of using 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide. One potential avenue of research is to investigate its potential as a therapeutic agent for the treatment of cancer. Another area of research is to study its mechanism of action in more detail, which could lead to the development of more effective cancer therapies. Additionally, researchers could explore the potential of 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide as an anti-inflammatory agent for the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base. The resulting product is then treated with methanol to obtain the final compound, 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Several studies have demonstrated that 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C14H14ClNO4S |
|---|---|
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-12-6-4-3-5-11(12)16-21(17,18)14-9-10(15)7-8-13(14)20-2/h3-9,16H,1-2H3 |
InChI-Schlüssel |
APQAZYHTLRCCQQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




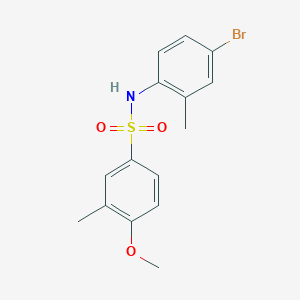


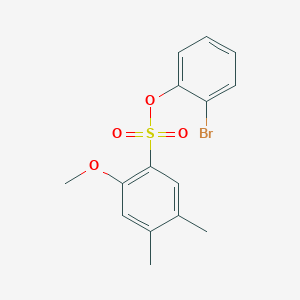
![4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)
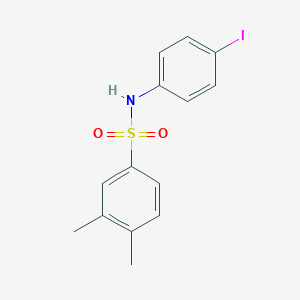
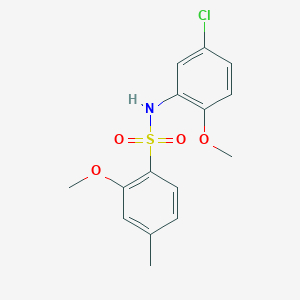
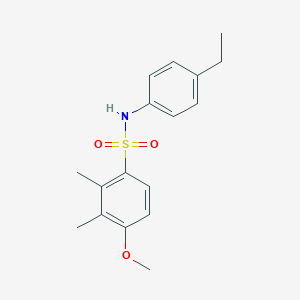


![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)
